2-amino-5-nitro-4,6-pyrimidinedione
Description
2-Amino-5-nitro-4,6-pyrimidinedione (CAS: 301315-87-7) is a nitro-substituted pyrimidine derivative with the molecular formula C₄H₄N₄O₄ and a molar mass of 172.1 g/mol . Key physicochemical properties include:
- Density: 2.30 ± 0.1 g/cm³ (predicted)
- pKa: 5.37 ± 0.20 (predicted), indicating moderate acidity . The compound features a pyrimidine core with amino (-NH₂) and nitro (-NO₂) groups at positions 2 and 5, respectively, and ketone groups at positions 4 and 5.
Properties
Molecular Formula |
C4H4N4O4 |
|---|---|
Molecular Weight |
172.1 g/mol |
IUPAC Name |
2-amino-5-nitro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h1H,(H3,5,6,7,9,10) |
InChI Key |
XYRMMMZLSANTDL-UHFFFAOYSA-N |
SMILES |
C1(C(=O)NC(=NC1=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1(C(=O)NC(=NC1=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-nitro-4,6-pyrimidinedione typically involves the nitration of 2-amino-4,6-dihydroxypyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-nitro-4,6-pyrimidinedione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as alkyl halides, elevated temperatures.
Condensation: Aldehydes or ketones, acidic or basic catalysts, reflux conditions.
Major Products Formed
Reduction: 2,4,6-triaminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Condensation: Schiff bases with different substituents.
Scientific Research Applications
2-amino-5-nitro-4,6-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of corrosion inhibitors for metals and alloys, enhancing their durability and resistance to environmental degradation.
Biological Studies: It is employed in the study of enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-amino-5-nitro-4,6-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition or modification of biological pathways. The amino group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The pyrimidine scaffold allows diverse substitutions, influencing solubility, stability, and biological activity. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing Groups : The 5-nitro group in the target compound enhances electrophilicity compared to 5-alkyl (e.g., B5’s isopropyl) or 5-nitroso (e.g., ) substituents. This may influence reactivity in substitution or coordination reactions.
- Hydrogen Bonding: Amino and nitro groups in the target compound may promote crystal packing via N–H···O/N interactions, as discussed in hydrogen-bonding analyses (e.g., Etter’s graph set theory in ).
Key Findings :
- NO Inhibition: Chlorinated analogs (B5–B11) were tested for nitric oxide modulation, but the target compound’s role in such pathways remains unexplored in the evidence .
- Drug Intermediates: The nitro group in 2-methyl-4-methylamino-5-nitro-6-pyrimidinone is critical for subsequent reduction to amine derivatives in antihypertensive drug synthesis .
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